LY 293606

Description

Contextualizing Ionotropic Glutamate (B1630785) Receptors in Central Nervous System Function

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are activated by the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the mammalian CNS wikipedia.orghellobio.comwikidata.orgtocris.com. These receptors play a critical role in fast glutamatergic neurotransmission, which accounts for approximately 80% of brain synapses tocris.com. Beyond basic synaptic communication, iGluRs are pivotal in processes such as synaptic plasticity, learning, and memory formation wikipedia.orghellobio.comwikidata.orgtocris.comresearchgate.net.

Historical Perspective of AMPA Receptor Antagonist Development

The recognition of excessive endogenous glutamate as a contributing factor to numerous acute and chronic neurodegenerative disorders, such as cerebral ischemia and epilepsy, provided significant impetus for research into glutamate receptor antagonists. Early efforts in this field led to the development of various glutamate receptor antagonists targeting NMDA, AMPA, and kainate receptors as both research tools and potential therapeutic agents.

Competitive antagonists acting at the AMPA receptor were first reported in 1988. A notable early compound was 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline (NBQX), which was demonstrated to possess useful therapeutic effects in animal models of neurological disease in 1990. The quinoxaline (B1680401) template subsequently served as a foundational structure for the development of various classes of competitive AMPA receptor antagonists, with ongoing efforts to enhance their potency, selectivity, and water solubility, as well as to prolong their in vivo action. Despite these advancements, early pharmacological studies faced challenges due to the lack of highly potent and selective compounds, and competitive antagonists often exhibited poor blood-brain barrier penetration or solubility issues. The development of non-competitive AMPA receptor antagonists, such as the 2,3-benzodiazepines, represented a significant step forward in overcoming some of these limitations.

Rationale for Investigating LY 293606 within Glutamatergic Systems

The investigation of this compound (also known as GYKI53405) stems from its classification as a 2,3-benzodiazepine, a class of compounds identified as non-competitive antagonists of AMPA receptors. Unlike traditional benzodiazepines that primarily target GABA-A receptors, this compound exhibits a distinct mechanism of action by modulating AMPA receptor function allosterically. This non-competitive antagonism means it does not directly compete with glutamate for the binding site but rather binds to a different site on the receptor, thereby inhibiting channel gating downstream of glutamate binding hellobio.com.

Research has indicated that the biological activity of racemic this compound primarily resides in its (-) isomer. Studies have shown that this compound is a potent and selective antagonist of the AMPA subtype of non-NMDA glutamate receptors. For instance, it inhibited AMPA-mediated responses in recombinant human GluR1 and GluR4 receptors expressed in HEK293 cells, as well as in acutely isolated rat cerebellar Purkinje neurons. Its selectivity for AMPA receptors over kainate receptors and NMDA receptors has made it a valuable tool for dissecting the specific roles of AMPA receptors in glutamatergic neurotransmission. The rationale for its investigation within glutamatergic systems is rooted in the extensive involvement of AMPA receptors in various physiological and pathophysiological phenomena, including learning, memory, mood disorders, pain, and seizures. By selectively antagonizing AMPA receptors, this compound provides a means to explore the consequences of reducing AMPA receptor-mediated excitation, which is implicated in conditions characterized by excessive neuronal activity.

Detailed Research Findings of this compound

Research into this compound has focused on its antagonistic properties at AMPA receptors. The compound has been shown to inhibit AMPA-mediated responses in various experimental setups, demonstrating its non-competitive mechanism of action.

| Receptor Subtype (Human Recombinant, HEK293 cells) | IC50 (µM) for AMPA-mediated responses |

| GluR1 | 24 |

| GluR4 | 28 |

| Receptor Type (Native Rat, Acutely Isolated Cerebellar Purkinje Neurons) | IC50 (µM) for AMPA receptor-mediated responses |

| AMPA receptor | 8 |

This compound also showed weak activity at kainate receptors, producing less than 30% inhibition of kainate-activated currents in HEK293 cells expressing human homomeric GluR5 or GluR6 receptors, or heteromeric GluR6+KA2 kainate receptors at a concentration of 100 µM. This demonstrates its relative selectivity for AMPA receptors over kainate receptors. Furthermore, its active (-) isomer stereoselectively antagonized synaptic transmission in hemisected spinal cord preparations.

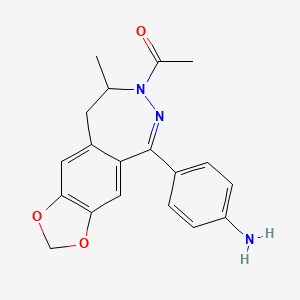

Structure

3D Structure

Properties

CAS No. |

143691-37-6 |

|---|---|

Molecular Formula |

C19H19N3O3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |

InChI |

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3 |

InChI Key |

JACAAXNEHGBPOQ-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |

Appearance |

Solid powder |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine 7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine GYKI 53405 GYKI 53773 GYKI-53405 GYKI-53773 GYKI53773 LY 300164 LY-300164 LY300164 talampanel |

Origin of Product |

United States |

Pharmacological Characterization of Ly 293606 Interactions with Glutamate Receptors

In Vitro Selectivity and Potency at Ionotropic Glutamate (B1630785) Receptor Subtypes

LY 293606 demonstrates a notable selectivity and potency for specific ionotropic glutamate receptor subtypes, particularly AMPA receptors, while exhibiting minimal activity at others.

Differential Antagonism of AMPA Receptors (GluA1-4 Subunits)

This compound (GYKI 53405) is recognized as a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are integral to fast excitatory synaptic transmission in the central nervous system and are typically formed as heterotetrameric complexes composed of GluA1, GluA2, GluA3, and GluA4 subunits nih.govontosight.aiguidetopharmacology.orgciteab.com.

Research findings indicate that this compound exhibits potent inhibitory effects on AMPA receptor-mediated responses. For instance, its IC50 values for AMPA-induced responses are in the low micromolar range. For GluA1 and GluA2 subunits, specific IC50 values have been reported, demonstrating its efficacy in blocking these receptor subtypes nih.gov. The 2,3-benzodiazepine class of compounds, to which this compound belongs, acts as non-competitive antagonists, meaning they bind to an allosteric site distinct from the glutamate binding site, thereby inhibiting channel gating wikidata.orgontosight.aiguidetopharmacology.org.

The following table summarizes the inhibitory potency of this compound and related compounds on AMPA receptor subunits:

Table 1: Inhibitory Potency (IC50, µM) of this compound and Related Compounds at AMPA Receptor Subunits (Note: In a live interactive article, this table would allow for sorting and filtering.)

| Compound (Synonym) | GluA1 | GluA2 | GluA3 | GluA4 |

| This compound (GYKI 53405) | 24 nih.gov | 28 nih.gov | >100 nih.gov | >100 nih.gov |

| GYKI 53773 (LY 300164) | 21 nih.gov | 18 nih.gov | 19 nih.gov | 18 nih.gov |

| GYKI 53655 (LY 300168) | 6 nih.gov | 5 nih.gov | >100 nih.gov | 198 nih.gov |

Modulatory Effects on Kainate Receptors (GluK1-5 Subunits)

Kainate receptors, like AMPA receptors, are ionotropic glutamate receptors, typically composed of GluK1-5 subunits (formerly GluR5-7, KA1, KA2) wikipedia.orgnih.gov. They are found both pre- and post-synaptically and play crucial roles in modulating synaptic transmission and plasticity wikipedia.orgnih.govwikipedia.orgmybiosource.comciteab.comguidetopharmacology.org. While this compound primarily targets AMPA receptors, some AMPA receptor inhibitors, including certain GYKI compounds, have been shown to inhibit kainate receptors, albeit with lower potency nih.gov. The activation of kainate receptors is known to require the presence of both Na+ and Cl- ions in the extracellular solution tocris.com.

As seen in Table 1, the inhibitory effects of this compound on kainate receptor responses are significantly less pronounced compared to its effects on AMPA receptors, with reported IC50 values exceeding 100 µM for GluA3 and GluA4, which are often used as proxies or in combination with kainate receptor subunits in some studies nih.gov. GY GYKI 53655, a related 2,3-benzodiazepine, has been shown to block GluK3 homomeric receptors with an IC50 of 63 µM and GluK2b(R)/GluK3 heteroreceptors with an IC50 of 32 µM at higher concentrations fishersci.nohellobio.com.

Absence of Significant Activity at N-methyl-D-aspartate (NMDA) Receptors

A key characteristic of this compound's pharmacological profile is its lack of significant activity at N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are another major class of ionotropic glutamate receptors, critical for synaptic plasticity, learning, and memory mims.comfishersci.caciteab.com. Unlike AMPA and kainate receptors, NMDA receptors are distinguished by their voltage-dependent block by magnesium ions and high calcium permeability nih.govfishersci.caciteab.comwikipedia.org.

This compound (GYKI 53405) exhibits very low potency against NMDA receptors, with reported IC50 values greater than 100 µM nih.gov. This high selectivity for AMPA over NMDA receptors is a defining feature of this compound and other 2,3-benzodiazepine derivatives, distinguishing them from broader-spectrum glutamate receptor antagonists nih.govtocris.com.

Allosteric Modulation and Ligand Binding Domain Analysis

This compound functions as a non-competitive antagonist, indicating that it exerts its effects through allosteric modulation rather than by directly competing with glutamate for its orthosteric binding site wikidata.orgguidetopharmacology.org. Allosteric modulation involves the binding of a ligand to a site on the receptor that is topographically distinct from the orthosteric ligand-binding site, leading to a conformational change that alters the receptor's affinity for its primary ligand or its gating properties citeab.comguidetopharmacology.orgwikipedia.orgamericanelements.com.

In the context of AMPA receptors, 2,3-benzodiazepines like this compound are believed to bind to an allosteric site, often referred to as the "GYKI site" guidetopharmacology.org. This binding leads to an inhibition of the receptor's function by affecting the channel gating mechanism downstream of glutamate binding hellobio.com. The ligand-binding domain (LBD) is a crucial modular structure within ionotropic glutamate receptors, responsible for agonist recognition and coupling to the transmembrane domain nih.govfishersci.no. Allosteric modulators can influence the conformation of the LBD, thereby regulating receptor activity fishersci.nociteab.comguidetopharmacology.org.

Comparative Pharmacology with Related 2,3-Benzodiazepine Derivatives

This compound shares its core 2,3-benzodiazepine scaffold with several other compounds that also act as non-competitive AMPA receptor antagonists. Key examples include GYKI 52466, GYKI 53773 (LY 300164), and GYKI 53655 (LY 300168), as well as talampanel (B1681217) (BDZ-d) nih.govwikidata.orgguidetopharmacology.orgnih.gov. These compounds are characterized by their ability to allosterically inhibit AMPA receptors, making them valuable tools for studying excitatory neurotransmission and potential therapeutic agents for conditions involving excessive glutamatergic activity wikidata.orgguidetopharmacology.org.

While they share a common mechanism, their specific potencies and selectivities can vary. For instance, GYKI 53773 (LY 300164) shows comparable potency to this compound across GluA1-4 subunits, with IC50 values ranging from 18 to 21 µM nih.gov. In contrast, GYKI 53655 (LY 300168) appears to be slightly more potent at GluA1 and GluA2 subunits (IC50 of 6 µM and 5 µM, respectively) but also exhibits some activity at kainate GluK3 receptors at higher concentrations nih.govfishersci.nohellobio.com. Talampanel (BDZ-d), another 2,3-benzodiazepine, is also a potent non-competitive AMPA receptor antagonist nih.govguidetopharmacology.orgwikipedia.org. These comparisons highlight the subtle structural modifications within the 2,3-benzodiazepine class that can lead to differential pharmacological profiles, particularly in terms of subunit selectivity and off-target effects on kainate receptors.

Table 2: Comparative Inhibitory Potency (IC50, µM) of 2,3-Benzodiazepine Derivatives at Ionotropic Glutamate Receptors (Note: In a live interactive article, this table would allow for sorting and filtering.)

| Compound | AMPA (GluA1) | AMPA (GluA2) | Kainate (General/GluK3) | NMDA |

| This compound (GYKI 53405) | 24 nih.gov | 28 nih.gov | >100 nih.gov | >100 nih.gov |

| GYKI 53773 (LY 300164) | 21 nih.gov | 18 nih.gov | 19 nih.gov | >100 nih.gov |

| GYKI 53655 (LY 300168) | 6 nih.gov | 5 nih.gov | 32-63 fishersci.nohellobio.com | 198 nih.gov |

| GYKI 52466 | 10-20 tocris.com | N/A | ~450 tocris.com | >50 tocris.com |

Molecular and Cellular Mechanisms Underpinning Ly 293606 Action

Impact on Ligand-Gated Ion Channel Gating and Ion Permeation Pathways

Ligand-gated ion channels, such as AMPA receptors, are integral membrane proteins that form ion-permeable pores, and their gating mechanisms control the flow of ions across the neuronal membrane nih.govamsbio.com. LY 293606 functions as a noncompetitive AMPA receptor antagonist, meaning it interferes with the receptor's ability to open and allow ion flow, even when the natural ligand, glutamate (B1630785), is present hodoodo.comhodoodo.comhodoodo.com. This antagonism affects the conformational changes of the receptor's ligand-binding domain (LBD) and transmembrane domain (TMD) that are essential for channel gating and ion permeation nih.gov.

The ion permeation pathway within these channels is a narrow pore that selectively allows specific ions to pass through, establishing electrical signals amsbio.compurdue.edunih.gov. By acting as a noncompetitive antagonist, this compound impedes the normal function of this pathway, thereby reducing the influx of cations (like Na+ and Ca2+) that typically occurs upon AMPA receptor activation nih.govplos.org. Studies have shown that AMPA receptor antagonists can prevent excessive calcium influx, which is often associated with neuronal death in various neurological conditions nih.gov.

Regulation of Synaptic Transmission and Plasticity in Neuronal Networks

Synaptic transmission, the process by which neurons communicate, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are fundamental to brain function, including learning and memory nih.govresearchgate.netfrontiersin.org. Ionotropic glutamate receptors, including AMPA receptors, play a key role in these processes nih.gov. As an AMPA receptor antagonist, this compound directly influences excitatory glutamatergic neurotransmission, which is mediated by these receptors nih.govresearchgate.net.

Synaptic strength can be modified at both presynaptic and postsynaptic sites frontiersin.org. Postsynaptic plasticity typically involves changes in the number or properties of postsynaptic receptors, while presynaptic plasticity involves an increase or decrease in neurotransmitter release frontiersin.org. AMPA receptors are predominantly located in postsynaptic neuronal membranes nih.gov. This compound, by antagonizing postsynaptic AMPA receptors, directly reduces the postsynaptic response to glutamate hodoodo.comhodoodo.comhodoodo.comnih.gov.

While its primary action is postsynaptic, the modulation of postsynaptic activity can indirectly influence presynaptic mechanisms through retrograde signaling pathways that regulate neurotransmitter release frontiersin.orgembopress.org. For instance, alterations in postsynaptic activity can trigger feedback mechanisms that affect presynaptic calcium influx and subsequent neurotransmitter release plos.orgnih.gov.

This compound primarily affects excitatory synaptic currents, specifically those mediated by AMPA receptors nih.govresearchgate.net. These currents are typically carried by the influx of cations, leading to depolarization of the postsynaptic membrane nih.gov. By blocking AMPA receptors, this compound reduces the amplitude of these excitatory postsynaptic currents (EPSCs), thereby diminishing excitatory neurotransmission nih.govresearchgate.net.

It is important to note that while this compound is selective for AMPA receptors and has no direct activity at human recombinant kainate receptors researchgate.net or NMDA receptors nih.govimrpress.com, modulating excitatory circuits can indirectly impact inhibitory circuits. For example, reducing excessive excitation might alleviate excitotoxicity or alter the balance between excitation and inhibition in neuronal networks. However, its direct influence on inhibitory synaptic currents (e.g., those mediated by GABA receptors) is not a primary mechanism of action wikipedia.orgplos.org.

Intracellular Signaling Cascades and Protein Modulation

The binding of a ligand to a cell-surface receptor, like an AMPA receptor, initiates a signal transduction pathway or cascade within the cell units.itlibretexts.orgpressbooks.pub. This involves a series of interactions between second messengers, enzymes, and activated proteins, ultimately leading to changes in cellular function units.itlibretexts.orgpressbooks.pub. As an AMPA receptor antagonist, this compound would interfere with the normal activation of downstream signaling cascades that are typically triggered by AMPA receptor activation.

AMPA receptor function and trafficking are controlled by various intracellular signaling pathways and protein modulation, including phosphorylation nih.govnih.gov. For instance, the C-terminal domain of the GluA1 subunit of the AMPA receptor controls its function and trafficking during synaptic plasticity nih.gov. While specific details on how this compound directly modulates intracellular proteins or cascades beyond its direct receptor antagonism are not extensively detailed, its antagonistic action would inherently disrupt the normal flow of signals that depend on AMPA receptor activation. This could indirectly affect pathways involved in activity-dependent protein synthesis or synaptic remodeling nih.govresearchgate.net.

Cellular and Subcellular Distribution of Target Receptors

AMPA receptors, the primary target of this compound, are ionotropic glutamate receptors predominantly located in the postsynaptic neuronal membranes of the central nervous system nih.govnih.gov. They are integral membrane proteins composed of four subunits (GluA1-GluA4) that form a central ion channel pore nih.gov. These subunits can form both homomeric and heteromeric receptors, contributing to the diversity of AMPA receptor properties nih.gov.

The subcellular distribution of AMPA receptors is crucial for their function in synaptic transmission and plasticity. They are highly concentrated at excitatory synapses, particularly within the postsynaptic density, where they mediate the rapid response to glutamate release from the presynaptic terminal nih.gov. The presence of auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs), also influences their localization and function nih.gov.

Developmental Regulation of Receptor Subunits and Pharmacological Responsiveness

The expression and composition of glutamate receptor subunits, including AMPA receptor subunits, undergo developmental regulation, which can influence pharmacological responsiveness nih.govarvojournals.orgnih.gov. The distinct functional properties of AMPA receptors are due to differences in their subunit composition arvojournals.org. For example, AMPA receptors containing the GluA2 subunit confer low calcium permeability, and changes in subunit composition can alter the channel properties and thus the neuronal response to glutamate during development arvojournals.org.

Studies have shown that AMPA receptor subunits exhibit distinct distribution patterns and temporal regulation during development in various brain regions, including the retina arvojournals.org. These developmental changes suggest that the functional properties of AMPA receptors in different cell types may evolve with age arvojournals.org. Consequently, the pharmacological effects of compounds like this compound, which target specific AMPA receptor subtypes, could vary depending on the developmental stage due to alterations in receptor subunit expression and assembly nih.govarvojournals.orgaminer.cn.

Table 1: Key Data on this compound and AMPA Receptor Interactions

| Compound Name | Alternative Name | Receptor Target | Mechanism of Action | IC50/EC50 (approximate) | Key Effect | Reference |

| This compound | GYKI-53405 | AMPA Receptor | Noncompetitive Antagonist | 8 µM (Purkinje neurons) | Reduces excitatory synaptic currents | hodoodo.comhodoodo.comhodoodo.comresearchgate.net |

| LY 300168 | GYKI-53655 | AMPA Receptor | Noncompetitive Antagonist | 1.5 µM (Purkinje neurons) | Blocks kainate-activated currents (GluR6+KA2) | nih.govnih.govresearchgate.net |

| GYKI 52466 | - | AMPA Receptor | Noncompetitive Antagonist | 10 µM (Purkinje neurons) | - | researchgate.net |

Preclinical Efficacy Investigations of Ly 293606 in Experimental Disease Models

Methodological Considerations in Preclinical Efficacy Study Design

Preclinical evaluation of neuroactive compounds like LY 293606 relies on a multi-tiered approach, progressing from simplified cellular systems to complex whole-animal models. This strategy allows for a detailed characterization of a compound's effects on specific molecular targets and its integrated physiological impact on a living system.

Application of In Vitro Cell-Based Models

In vitro (in glass) cell-based assays represent a foundational step in pharmacological profiling, offering a controlled environment to study the direct interaction between a compound and its molecular target. These models are crucial for determining potency, selectivity, and mechanism of action. For LY293558, a close analog of this compound, in vitro studies were conducted to characterize its specificity for AMPA/kainate receptors. nih.gov

These assays demonstrated that LY293558 is a potent antagonist at AMPA and the GluK5 (kainate) receptors. nih.gov Electrophysiological assessments comparing the blockade of inward currents induced by AMPA versus N-methyl-D-aspartate (NMDA) revealed that the compound was five-fold more potent as an antagonist at AMPA receptors. nih.gov Such studies are critical in establishing a compound's primary mechanism of action and its selectivity over other related targets, which helps in predicting both its therapeutic effects and potential side effects. nih.gov Panels of in vitro ion channel assays are increasingly used to screen for off-target effects that could predict neurotoxicity, such as seizures. nih.gov

Table 1: In Vitro Receptor Binding Profile of LY293558 This table illustrates the rank order of potency of LY293558 at various glutamate (B1630785) receptor subtypes as determined by in vitro assays. A lower value indicates higher affinity/potency.

| Receptor Subtype | Relative Potency Rank |

|---|---|

| GLU(K5) | 1 (Highest Potency) |

| GLU(A2i) | 2 |

| GLU(K2/5) | 2 |

| GLU(A1i) | 2 |

| GLU(A2o) | 2 |

| GLU(A3i) | 2 |

| GLU(A1o) | 2 |

| GLU(A3o) | 3 |

| GLU(A4i) | 4 |

| GLU(A4o) | 4 |

| GABA(A) | >100 µM affinity (Low Potency) |

Data sourced from Witkin et al. nih.gov

Utilization of Ex Vivo Tissue Preparations

Ex vivo models, particularly brain slice electrophysiology, serve as an intermediate step between in vitro assays and in vivo animal studies. creative-biolabs.comcreative-biolabs.com This technique uses thin slices of brain tissue kept viable in an artificial cerebrospinal fluid, preserving the local neural circuitry. creative-biolabs.comnih.gov It allows for the study of synaptic transmission, network activity, and the effects of pharmacological agents in an intact microcircuit, isolated from systemic influences. creative-biolabs.com

This methodology is frequently used for seizure liability testing and to investigate the mechanisms of anticonvulsant drugs. nih.gov Although specific studies detailing the use of this compound in ex vivo brain slices are not prominent in the reviewed literature, this assay is a standard platform for assessing how compounds like AMPA receptor antagonists modulate neuronal excitability and epileptiform activity in specific brain regions, such as the hippocampus. nih.gov The advantage of this model is its ability to mimic the brain's complex cellular organization and network properties, offering a more physiologically relevant context than cultured cells. nih.gov

Design of In Vivo Animal Models of Neurological Conditions

For AMPA antagonists like LY293558, rodent models of chemically-induced seizures are commonly employed. To confirm the compound's selectivity in vivo, its efficacy was tested against seizures induced by an NMDA receptor agonist. LY293558 was found to be ineffective in preventing NMDA-induced seizures in mice, a finding consistent with its in vitro profile showing lower affinity for NMDA receptors. nih.gov

Furthermore, the compound was evaluated in a more complex model involving exposure to the nerve agent soman (B1219632), which induces severe, uncontrolled seizures. nih.gov In this rat model, LY293558 was administered after seizure onset to test its therapeutic potential in a scenario mimicking real-world exposure where pretreatment is not an option. nih.gov

Efficacy in Models of Hyperexcitability and Seizure Activity

The primary therapeutic target for AMPA receptor antagonists like this compound is conditions characterized by neuronal hyperexcitability, most notably epilepsy. Preclinical efficacy is determined by a compound's ability to suppress or terminate seizure activity in relevant animal models.

In the soman-exposure model, which induces profound hyperexcitability and sustained seizures, intramuscular administration of LY293558 20 minutes after exposure successfully terminated seizure activity. nih.gov This result is significant as it demonstrates efficacy even after the initial onset of severe seizure, a critical feature for a potential emergency anticonvulsant. nih.gov The time course of seizure suppression corresponded well with the measured levels of the compound in the brain, indicating that the drug readily crosses the blood-brain barrier to exert its effects. nih.gov

Genetic Absence Epilepsy Models

Genetic animal models, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), are highly valued for their predictive validity in testing potential treatments for specific seizure types, like absence seizures. synapcell.com These rats display spontaneous spike-and-wave discharges (SWDs) on an electroencephalogram (EEG) that closely resemble those seen in human absence epilepsy, making them a reference model for this condition. synapcell.com While the therapeutic profile of AMPA antagonists suggests potential efficacy in various seizure types, specific preclinical studies testing this compound or its direct analogs in the GAERS model were not identified in the reviewed literature.

Assessment in Preclinical Models of Neurodegenerative Processes

Beyond acute seizure control, there is significant interest in developing drugs that can prevent the downstream neuronal damage and death that often follows periods of intense, excitotoxic seizure activity. This neuroprotective potential is a key area of assessment in preclinical models.

The soman-exposure model in rats is also a model of neurodegeneration, as the prolonged seizures cause significant neuronal loss in vulnerable brain regions. nih.gov In this model, treatment with LY293558 not only stopped the seizures but also conferred significant neuroprotection. Seven days after the soman exposure, analysis of the brains of treated animals showed that the compound prevented neuronal loss in the amygdala and hippocampus and broadly reduced neurodegeneration in several other brain regions. nih.gov This finding suggests that by blocking excitotoxic glutamate signaling through AMPA receptors, this compound may have disease-modifying potential by preserving neuronal integrity following an excitotoxic insult. nih.gov

Table 2: Neuroprotective Efficacy of LY293558 in Soman-Exposure Model This table summarizes the key outcomes of LY293558 administration 20 minutes post-soman exposure in rats.

| Outcome Measured | Result in Control Group (Soman only) | Result in Treatment Group (Soman + LY293558) |

|---|---|---|

| Survival Rate | 64% | 100% |

| Seizure Activity | Sustained | Terminated |

| Neuronal Loss (Amygdala) | Present | Prevented |

| Neuronal Loss (Hippocampus) | Present | Prevented |

| General Neurodegeneration | Widespread | Reduced |

Data sourced from Schultz et al. nih.gov

Broader Implications for Modulating Glutamatergic Dysregulation in Disease Models

Glutamatergic dysregulation is a common pathological feature across a range of neurodegenerative and psychiatric disorders. nih.govnih.govresearchgate.net The disruption of normal glutamate signaling can lead to synaptic dysfunction, excitotoxicity, and subsequent neuronal loss, which are hallmarks of diseases like Parkinson's disease and ALS. nih.govnih.gov The preclinical findings in these specific disease models highlight a broader therapeutic principle: modulating the glutamatergic system, particularly through AMPA receptors, may offer a powerful approach to counteract these pathological processes.

The mechanism extends beyond simply blocking excitotoxicity. As seen in the Parkinson's models, potentiation of AMPA receptors can trigger neurotrophic signaling cascades, such as the increased expression of BDNF. nih.gov This suggests a dual benefit of AMPA receptor modulation: protecting neurons from excitotoxic damage while simultaneously promoting their survival, growth, and repair. This approach could potentially slow disease progression and restore lost function, a significant goal in treating neurodegenerative conditions. nih.gov

Disturbances in glutamate homeostasis are linked to synaptic loss and cognitive impairment in various central pathologies. nih.govnih.gov By enhancing synaptic transmission and promoting plasticity, AMPA receptor potentiators like this compound could address core deficits in neuronal communication. The ability to fine-tune glutamatergic transmission offers a promising strategy for a variety of neurological disorders where this fundamental system is compromised. nih.gov

Structure Activity Relationship Sar and Rational Design of Ly 293606 Analogs

Elucidation of Pharmacophoric Requirements for AMPA Receptor Antagonism

The 2,3-benzodiazepine scaffold serves as the prototypical structure for a class of noncompetitive AMPA receptor antagonists researchgate.netacs.orgacs.orgnih.govnih.govnih.govresearchgate.netontosight.ai. LY 293606, as a member of this class, exerts its antagonistic effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site researchgate.netnih.govnih.govdntb.gov.ua. This allosteric binding site is conserved across human and rat GluA1 and GluA2 AMPA receptor subunits and is located at the interface between the ion channel and the linkers connecting it to the ligand-binding domains researchgate.netacs.orgnih.govnih.gov. Occupancy of this site by antagonists like this compound stabilizes the receptor in a closed state, effectively acting as a wedge between transmembrane segments and preventing the conformational changes necessary for ion channel opening, thereby depressing the maximum of the concentration-response curve regardless of agonist concentration researchgate.netnih.govnih.gov.

Key pharmacophoric requirements for the 2,3-benzodiazepine series, including this compound, have been elucidated through extensive structure-activity relationship (SAR) studies:

Substitutions on the Benzodiazepine (B76468) Skeleton: Critical positions for activity include the 2,3-, 7,8-, and 4'-positions of the benzodiazepine core dntb.gov.ua.

Methylenedioxy/Ethylenedioxy Moiety: The presence of a 7,8-methylenedioxy or 7,8-ethylenedioxy group is a common and important feature found in active derivatives acs.orgresearchgate.netresearchgate.net.

4-Aminophenyl Ring Modifications: The 4-aminophenyl ring attached to the benzodiazepine core is crucial for inhibitory activity.

The addition of a chlorine atom at position 3 or a methyl group at position 3 on the 4-aminophenyl ring can enhance inhibitory activity researchgate.netunime.it.

However, introducing two identical groups (e.g., two methyl groups) at positions 3 and 5 on the 4-aminophenyl ring can lead to a reduction in activity, suggesting specific interactive points within the binding site that show preference for either polar (e.g., chlorine) or non-polar (e.g., methyl) groups researchgate.netunime.it.

The amino group on the phenyl ring is not strictly essential for inhibition, provided an electron-withdrawing group is present at the meta position of the phenyl ring najah.edu.

Diazepine (B8756704) Ring Substituents: The presence of a carbonyl group at C-4 of the diazepine ring, as seen in this compound (Talampanel) and its analogs, influences activity compared to a C-4 methyl group found in compounds like GYKI 52466 researchgate.net. Furthermore, the addition of an N-3 methylcarbamoyl group to the diazepine ring can significantly enhance potency and selectivity towards the closed-channel conformation acs.org.

Computational Approaches in Structure-Activity Relationship Studies

Computational methods have played a pivotal role in understanding the SAR of 2,3-benzodiazepine AMPA receptor antagonists, guiding the design of novel derivatives.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking studies have been extensively employed to predict the binding modes and identify key ligand-receptor interactions for 2,3-benzodiazepine AMPA antagonists acs.orgnih.govresearchgate.netnajah.edu. These studies typically utilize crystal structures of AMPA receptor subunits, such as the GluA2 subunit (PDB code 5L1G), to analyze the intricate network of interactions within the allosteric binding site acs.orgnih.gov.

Key interactions identified through molecular docking include:

Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues, such as SER516 and ASN791, is crucial for binding acs.org.

Van der Waals Interactions: Extensive van der Waals interactions occur with residues including PRO520, LEU620, LEU624, LEU787, and ASN791 acs.org.

π-π Interactions: Important π-π stacking interactions, particularly with PHE623, contribute significantly to binding affinity. The absence of this interaction can lead to a notable decrease in antagonist activity acs.org.

These computational analyses provide a detailed molecular understanding of how structural modifications in the 2,3-benzodiazepine scaffold translate into altered binding affinities and pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on sets of 2,3-benzodiazepin-4(thi)one and 1,2-phthalazine-related allosteric AMPA antagonists to establish statistically robust and chemically interpretable relationships between chemical structure and biological activity dntb.gov.uaresearchgate.netscite.ai.

These QSAR models utilize specific structural descriptors that correlate with substitutions at known pharmacophore positions, including the 2,3-, 7,8-, and 4'-positions of the benzodiazepine skeleton dntb.gov.uaresearchgate.net. Research findings from QSAR analyses indicate that anticonvulsant activity can be optimized by modulating parameters such as the highest occupied molecular orbital (HOMO) energy, lipophilicity, and the number of nitrogen atoms within the molecule scite.ai. Conversely, a higher number of hydrogen bond donor sites can sometimes have an unfavorable impact on activity scite.ai. Such models are invaluable for predicting the activity of new compounds and guiding the rational design of more potent and selective AMPA receptor antagonists.

Design and Synthesis of Novel Derivatives

The prototypic 2,3-benzodiazepine compound, GYKI 52466, has served as a foundational template for the design and synthesis of a vast array of novel derivatives aimed at improving AMPA receptor antagonism acs.orgnih.govnih.govresearchgate.netontosight.aiacs.org. The synthesis of these derivatives involves strategic modifications to the core scaffold to probe and optimize their pharmacological properties.

Key synthetic strategies and resulting derivatives include:

N-Alkylcarbamoyl Derivatives: Introduction of 3-(N-alkylcarbamoyl) groups to 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones has led to compounds with marked anticonvulsant properties acs.org.

Thione Analogs: The synthesis of 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones as isosteres of the corresponding 4-ones has yielded derivatives with enhanced potency, reduced toxicity, and prolonged anticonvulsant action acs.orgnih.gov.

Phenyl Ring Substitutions: Systematic addition of substituents, such as chlorine atoms or methyl groups, at specific positions (e.g., position 3) on the 4-aminophenyl ring has been explored to fine-tune inhibitory activity researchgate.netunime.it.

Ring System Modifications: Variations in the ring system, such as replacing the 7,8-methylenedioxy with a 7,8-ethylenedioxy moiety, have been investigated researchgate.netresearchgate.net. The design also extends to new diazepine derivatives, exemplified by 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), which exhibits anxiolytic-like effects mdpi.com.

Fused Ring Systems: Exploration of fused ring systems, including triazolone-condensed pyrrolotriazepines and other imidazole-condensed derivatives, has been pursued to identify compounds with varying degrees of AMPA antagonist activity researchgate.net.

Optimization Strategies for Enhanced Potency and Selectivity

Optimization efforts in the development of 2,3-benzodiazepine AMPA receptor antagonists, including this compound and its analogs, have primarily focused on enhancing potency, improving selectivity for AMPA receptors over other ionotropic glutamate receptors (e.g., kainate or NMDA receptors), and minimizing potential off-target effects.

Notable optimization strategies and their outcomes include:

Potency Enhancement: this compound (Talampanel) itself demonstrates superior potency, being 2.3-3-fold more potent than its predecessor, GYKI 52466 rndsystems.com. Further optimization has been achieved through specific structural modifications. For instance, the addition of an N-3 methylcarbamoyl group to the diazepine ring, as seen in derivatives like GYKI 53784 (LY 303070), results in compounds that are more potent and exhibit enhanced selectivity for the closed-channel conformation of the AMPA receptor compared to GYKI 52466 acs.orgacs.org.

Selectivity Improvement: While 2,3-benzodiazepines generally show selectivity for AMPA receptors, efforts have been made to refine this. For example, GYKI 53655 exhibits distinct selectivity profiles for different AMPA receptor subunits (GluA1 and GluA4) and also blocks kainate GluK3 homomeric receptors at higher concentrations nih.gov.

Strategic Substitutions: The precise placement of substituents plays a critical role. The introduction of specific groups, such as a chlorine atom or a methyl group at position 3 of the 4-aminophenyl ring, has been shown to enhance inhibitory activity researchgate.netunime.it. Maintaining crucial interactions, such as the π-π stacking with PHE623, is vital for retaining high activity acs.org.

Bioisosteric Replacements: The synthesis of isosteres, such as replacing a carbonyl group with a thione, has led to derivatives with improved potency and reduced toxicity nih.gov.

Exploration of Chemical Space: The understanding that the amino group on the phenyl ring is not always essential for inhibition, particularly if an electron-withdrawing group is present in the meta position, has broadened the chemical space for designing novel and more effective antagonists najah.edu. This iterative process of design, synthesis, and biological evaluation, informed by SAR and computational studies, continues to drive the development of advanced AMPA receptor antagonists.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions on LY 293606’s pharmacological properties?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure questions around this compound’s effects, e.g., "How does this compound (intervention) compare to [control compound] (comparison) in reducing [specific biomarker] (outcome) in [cell line/animal model] (population)?" Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor and alignment with gaps in existing literature . For specificity, explicitly define dependent/independent variables and organism/chemical contexts (e.g., "this compound dose-response in murine hepatocytes") .

Q. How should researchers design initial in vitro experiments to assess this compound’s mechanism of action while ensuring reproducibility?

- Methodological Answer :

- Experimental Design : Use a factorial design to test multiple concentrations of this compound against controls, with triplicate replicates to account for variability. Include positive/negative controls (e.g., known agonists/inhibitors) .

- Data Collection : Standardize protocols for cell culture conditions, treatment duration, and endpoint assays (e.g., Western blot for target protein expression). Document deviations in lab journals .

- Statistical Analysis : Predefine significance thresholds (e.g., p < 0.05) and use ANOVA with post-hoc tests for multi-group comparisons. Include power analysis to justify sample sizes .

Q. What are the best practices for validating biochemical assays used to quantify this compound’s target engagement?

- Methodological Answer :

- Assay Specificity : Confirm that the assay does not cross-react with structurally similar compounds using competitive binding studies .

- Reproducibility : Conduct intra- and inter-day validation with blinded analysts to minimize bias. Calculate coefficients of variation (CV) for precision .

- Reference Standards : Use lyophilized this compound with certified purity (e.g., NMR-validated) and include calibration curves in every assay run .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., bioavailability differences, metabolic degradation in vivo) and prioritize experiments to address it .

- Iterative Validation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile dose-response mismatches. For example, measure this compound’s plasma half-life and tissue penetration in animal models .

- Multi-Modal Data Integration : Combine transcriptomic data (RNA-seq) from treated tissues with in vitro pathway analysis to identify compensatory mechanisms in vivo .

Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacological effects?

- Methodological Answer :

- Hypothesis-Driven Workflow : Start with a focused question, e.g., "Does this compound alter mitochondrial metabolism in [disease model]?" Use proteomics to quantify enzyme expression and metabolomics (LC-MS) to track substrate/product ratios .

- Data Harmonization : Apply batch correction and normalization across datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions .

- Contradiction Management : Flag discordant findings (e.g., upregulated protein vs. unchanged metabolite) and validate with orthogonal methods (e.g., isotopic tracing) .

Q. What approaches mitigate bias in longitudinal studies assessing this compound’s chronic toxicity?

- Methodological Answer :

- Blinding and Randomization : Assign animals to treatment/control groups using stratified randomization based on baseline health metrics. Blind technicians to group identities during data collection .

- Endpoint Selection : Predefine primary endpoints (e.g., liver enzyme levels, histopathology scores) to avoid post hoc bias. Include secondary endpoints for exploratory analysis .

- Attrition Analysis : Use Kaplan-Meier curves to compare dropout rates between groups and apply sensitivity analyses (e.g., worst-case imputation) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical studies?

- Methodological Answer :

- Source Identification : Audit experimental variables (e.g., administration route, fasting status, circadian timing) and quantify their impact using multivariate regression .

- Meta-Analysis : Pool data from independent studies using random-effects models to estimate heterogeneity (I² statistic). Highlight outliers for re-evaluation .

- Mechanistic Follow-Up : Conduct in silico simulations (e.g., PBPK modeling) to predict this compound’s absorption/distribution under conflicting conditions .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.